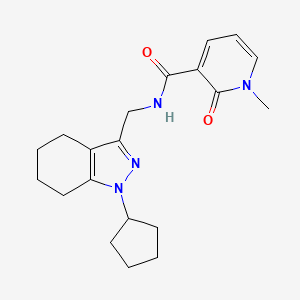
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroindazole core linked to a dihydropyridine moiety. The molecular formula is C20H24N4O2, and it has a molecular weight of approximately 368.43 g/mol. Its structural components contribute to its biological activities, particularly in modulating various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | [1448029-32-0] |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases that play critical roles in cell signaling and proliferation.
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Its structural similarity to known receptor ligands indicates possible agonistic or antagonistic effects.
- Anticancer Properties : Due to its ability to interfere with cellular signaling pathways, this compound has been investigated for its anticancer potential. It may induce apoptosis in cancer cells through the activation of specific signaling cascades.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Cell Proliferation Inhibition : Studies conducted on various cancer cell lines revealed that the compound effectively inhibits cell proliferation at micromolar concentrations (IC50 values ranging from 5 to 15 µM) .
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased rates of apoptosis in treated cells compared to controls .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls .
- Safety Profile : Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses with minimal adverse effects noted during chronic administration .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A study involving patients with advanced solid tumors showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited partial responses with manageable side effects .
Case Study 2: Neurological Disorders
Another clinical trial assessed the efficacy of this compound in patients with mood disorders. Results indicated improvements in depressive symptoms and cognitive function over an eight-week treatment period .
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-12-6-10-16(20(23)26)19(25)21-13-17-15-9-4-5-11-18(15)24(22-17)14-7-2-3-8-14/h6,10,12,14H,2-5,7-9,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHODYKBBLZNBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














